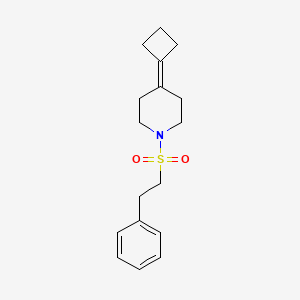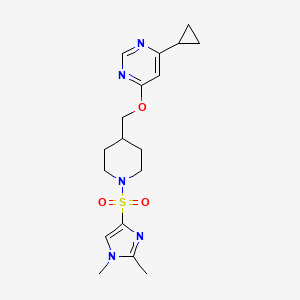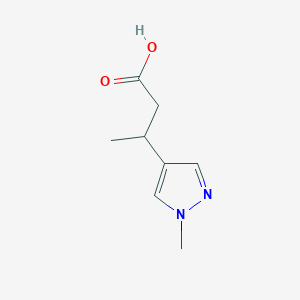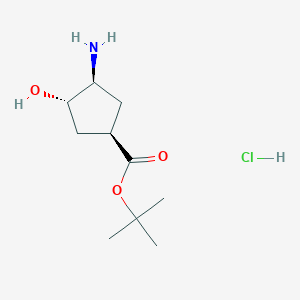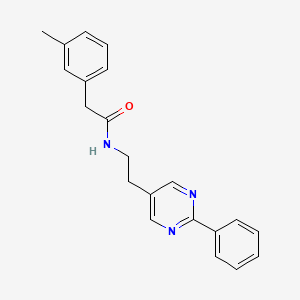
2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide is not fully understood. However, it has been shown to have an effect on the activity of certain enzymes, which may be related to its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide has a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an effect on the levels of certain neurotransmitters, such as dopamine and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide in lab experiments is its interesting biochemical and physiological effects. However, there are also some limitations to using this compound. For example, it may be difficult to obtain in large quantities, and its mechanism of action is not fully understood.
Future Directions
There are several possible future directions for research on 2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide. One area of interest is in the development of new drugs for the treatment of various diseases. Another possible direction is in the study of its mechanism of action, which may help to shed light on its potential therapeutic applications. Additionally, further studies could be done to investigate the limitations of using this compound in lab experiments, and to develop new methods for synthesizing it in larger quantities.
Synthesis Methods
The synthesis of 2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide involves several steps. The starting material is 4-cyclopropyloxan-4-ylamine, which is reacted with ethyl chloroformate to form the corresponding carbamate. This carbamate is then reacted with 2-chloropropanoyl chloride to yield the final product.
Scientific Research Applications
2-Chloro-N-(4-cyclopropyloxan-4-yl)propanamide has been studied for its potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further study.
properties
IUPAC Name |
2-chloro-N-(4-cyclopropyloxan-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-8(12)10(14)13-11(9-2-3-9)4-6-15-7-5-11/h8-9H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMIGPDJCNAWNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCOCC1)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2980903.png)
![1-[2-(Dimethylamino)ethyl]cyclopentane-1-carboxylic acid;hydrochloride](/img/structure/B2980905.png)
![ethyl 4-({[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
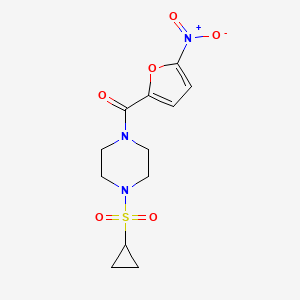
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2980909.png)
